1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H22N2O3 . This compound features a piperidine ring substituted with a cyclohexylamino carbonyl group and a carboxylic acid group. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely recognized for its significance in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with cyclohexyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(Cyclohexylamino)carbonyl]piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the cyclohexylamino carbonyl group, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts .
Properties
CAS No. |
401581-26-8 |
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Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(cyclohexylcarbamoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c16-12(17)10-6-8-15(9-7-10)13(18)14-11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,18)(H,16,17) |
InChI Key |
SSKQZRIWUQIBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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